8-(Chloromethyl)-3-(trifluoromethyl)quinoline
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Overview
Description
8-(Chloromethyl)-3-(trifluoromethyl)quinoline is a quinoline derivative characterized by the presence of a chloromethyl group at the 8th position and a trifluoromethyl group at the 3rd position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a ketone possessing an α-methylene group . The reaction is catalyzed by either acid or base, leading to the formation of the quinoline ring.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis, which offers the advantages of reduced reaction times and higher yields. Additionally, the use of recyclable catalysts and solvent-free conditions can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 8-(Chloromethyl)-3-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Trifluoromethylation: The trifluoromethyl group can be introduced or modified through radical trifluoromethylation reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and thioethers.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
Scientific Research Applications
8-(Chloromethyl)-3-(trifluoromethyl)quinoline has several applications in scientific research:
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral properties.
Mechanism of Action
The mechanism of action of 8-(Chloromethyl)-3-(trifluoromethyl)quinoline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to inhibition or modulation of their activity.
Pathways Involved: It may affect signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
- 4-Chloro-8-(trifluoromethyl)quinoline
- 8-Chloro-2-(trifluoromethyl)quinoline
Comparison:
- Structural Differences: The position of the chloromethyl and trifluoromethyl groups varies among these compounds, leading to differences in their chemical reactivity and biological activity.
- Uniqueness: 8-(Chloromethyl)-3-(trifluoromethyl)quinoline is unique due to the specific positioning of its functional groups, which can result in distinct interactions with biological targets and unique chemical properties .
Properties
Molecular Formula |
C11H7ClF3N |
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Molecular Weight |
245.63 g/mol |
IUPAC Name |
8-(chloromethyl)-3-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C11H7ClF3N/c12-5-8-3-1-2-7-4-9(11(13,14)15)6-16-10(7)8/h1-4,6H,5H2 |
InChI Key |
QRLXVBPGFCQHGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)CCl)C(F)(F)F |
Origin of Product |
United States |
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